molecular formula C18H17ClF3N7 B6475681 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640822-01-9

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6475681
CAS No.: 2640822-01-9
M. Wt: 423.8 g/mol
InChI Key: YVNCBDNEGZBLMB-UHFFFAOYSA-N
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Description

The compound “4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine” is a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme is essential to bacterial cell viability and virulence . The compound has been found to attenuate

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the enzyme, thereby affecting the post-translational modification process that is vital for bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of Sfp-PPTase by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of Sfp-PPTase-dependent metabolites

Pharmacokinetics

The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . It also has favorable in vivo pharmacokinetic profiles . These properties impact the bioavailability of the compound, making it a potential utility as a small-molecule inhibitor .

Result of Action

The compound’s action results in the thwarting of bacterial growth . It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N7/c1-12-25-15(10-16(26-12)29-4-2-3-24-29)27-5-7-28(8-6-27)17-14(19)9-13(11-23-17)18(20,21)22/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNCBDNEGZBLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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